Sitaxentan was marketed under the trade name Thelin for the treatment of pulmonary arterial hypertension (PAH) by Encysive Pharmaceuticals until Pfizer purchased Encysive in February 2008. In 2010, Pfizer voluntarily removed sitaxentan from the market over concerns of hepatotoxicity.
Sitaxsentan
CAS No.: 184036-34-8
Cat. No.: VC0003621
Molecular Formula: C18H15ClN2O6S2
Molecular Weight: 454.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 184036-34-8 |
---|---|
Molecular Formula | C18H15ClN2O6S2 |
Molecular Weight | 454.9 g/mol |
IUPAC Name | N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide |
Standard InChI | InChI=1S/C18H15ClN2O6S2/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18/h3-5,7,21H,6,8H2,1-2H3 |
Standard InChI Key | PHWXUGHIIBDVKD-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2 |
Canonical SMILES | CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2 |
Chemical and Pharmacological Profile of Sitaxsentan
Structural Characteristics
Sitaxsentan (C₁₈H₁₅ClN₂O₆S₂) is a small molecule with a molecular weight of 454.9 g/mol . Its chemical structure includes a benzodioxole moiety, which contributes to its selectivity for ETA receptors . The compound’s canonical SMILES notation is O=S(C1=C(C(CC2=CC3=C(C=C2C)OCO3)=O)SC=C1)(NC4=C(C(C)=NO4)Cl)=O, reflecting its sulfonamide and chlorinated aromatic components .
Table 1: Chemical and Physical Properties of Sitaxsentan
Property | Value |
---|---|
CAS Number | 184036-34-8 |
Molecular Formula | C₁₈H₁₅ClN₂O₆S₂ |
Solubility | Soluble in DMSO |
Storage Conditions | -20°C; stable for 1 month |
Protein Binding | >99% |
Data derived from preclinical studies indicate that Sitaxsentan’s high protein binding and solubility profile facilitate oral bioavailability, estimated at 70–100% .
Mechanism of Action
Sitaxsentan competitively inhibits endothelin-1 (ET-1) binding at ETA receptors, which are predominantly located on vascular smooth muscle cells . By selectively blocking ETA-mediated vasoconstriction and cell proliferation, Sitaxsentan reduces pulmonary vascular resistance (PVR) without interfering with ETB receptor-mediated vasodilation and ET-1 clearance . This selectivity differentiates it from non-selective endothelin receptor antagonists (ERAs) like bosentan, which target both ETA and ETB receptors .
Clinical Efficacy in Pulmonary Arterial Hypertension
Early-Phase Trials
A 12-week open-label trial (N=20) demonstrated Sitaxsentan’s hemodynamic benefits, with patients showing a mean reduction in PVR of 274 dyn·s·cm⁻⁵ (p<0.001) and improved cardiac index (CI) by 0.38 L/min/m² (p<0.001) . The 6-minute walk distance (6MWD) increased by 39 meters in the Sitaxsentan group compared to a 26-meter decline in placebo recipients (p=0.002) . These findings were corroborated in the STRIDE-1 trial, where PAH patients receiving Sitaxsentan 100 mg/day experienced a 58-meter placebo-adjusted improvement in 6MWD (p=0.027) .
Table 2: Hemodynamic Outcomes in STRIDE-1 (Sitaxsentan vs. Placebo)
Parameter | Placebo (Δ) | Sitaxsentan (Δ) | Treatment Effect | p-value |
---|---|---|---|---|
6MWD (m) | -26 ± 13 | +39 ± 10 | +65 | 0.002 |
mPAP (mmHg) | +0.4 ± 1.5 | -4.7 ± 1.5 | -5.1 | 0.03 |
PVR (dyn·s·cm⁻⁵) | +85 ± 60 | -274 ± 47 | -359 | <0.001 |
Functional Class and Quality of Life
In the STRIDE-1 connective tissue disease (CTD) subgroup, 24% of Sitaxsentan-treated patients improved by ≥1 NYHA functional class versus 11% in the placebo group (p=0.14) . The SF-36 health survey revealed significant enhancements in physical functioning (+3.5 vs. -2.2; p=0.042) and role-physical domains (+4.6 vs. -6.8; p=0.01) . Long-term extension studies (median 26 weeks) further showed 63% of patients achieving NYHA class I–II status compared to 29% at baseline (p<0.001) .
Subgroup Analyses and Special Populations
Connective Tissue Disease Cohort
In CTD-associated PAH (n=42), Sitaxsentan improved 6MWD by 20 meters (p=0.037) and reduced mPAP by 5.1 mmHg (p=0.03) . Hemodynamic benefits persisted in long-term follow-up, with 39% achieving functional class improvement .
Dose-Response Relationships
While 100 mg and 300 mg doses showed equivalent efficacy, the lower dose had fewer hepatic adverse events (3% vs. 11%) . This supported 100 mg/day as the optimal regimen in later-phase trials .
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